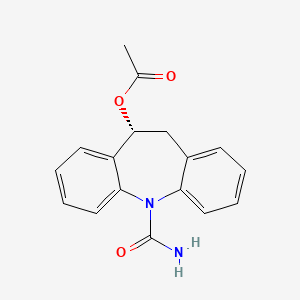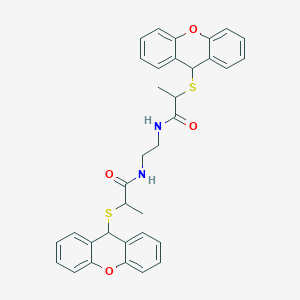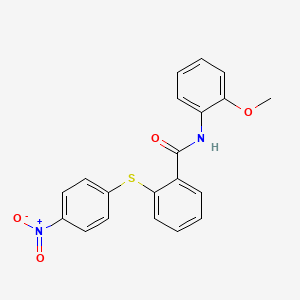
Chlorhydrate de Ro 8-4304
Vue d'ensemble
Description
Ro 8-4304 Hydrochloride is a highly pure, synthetic, and biologically active compound. It is a selective antagonist of N-methyl-D-aspartate (NMDA) receptors, specifically targeting the NR2B subtype . This compound is known for its voltage-independent and non-competitive antagonistic properties, making it a valuable tool in neuropharmacological research .
Applications De Recherche Scientifique
Ro 8-4304 Hydrochloride has a wide range of applications in scientific research:
Neuropharmacology: Used to study the role of NMDA receptors in neurological disorders.
Drug Development: Serves as a lead compound for developing new NMDA receptor antagonists.
Biological Research: Helps in understanding the mechanisms of synaptic transmission and plasticity.
Medical Research: Investigated for potential therapeutic applications in conditions like Alzheimer’s disease, Parkinson’s disease, and chronic pain
Mécanisme D'action
Target of Action
Ro 8-4304 Hydrochloride primarily targets the NMDA (N-methyl-D-aspartate) receptors . It displays more than 100-fold selectivity for NR2B-containing receptors over NR2A-containing receptors . These receptors play a crucial role in controlling synaptic plasticity and memory function.
Mode of Action
Ro 8-4304 Hydrochloride acts as an antagonist to the NMDA receptors . It exhibits an activity-dependent mechanism of NMDA antagonism and is competitive with respect to spermine . This means that it binds to the receptor and blocks its activity, preventing the normal action and leading to a decrease in the effects produced by the receptor.
Biochemical Pathways
The biochemical pathways affected by Ro 8-4304 Hydrochloride are those involving the NMDA receptors. These receptors are involved in a variety of neurological processes, including learning and memory. By blocking these receptors, Ro 8-4304 Hydrochloride can affect these processes .
Result of Action
Ro 8-4304 Hydrochloride inhibits NMDA receptor channels . This inhibition can lead to a decrease in the activity of the NMDA receptors, which can affect various neurological processes, including learning and memory .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ro 8-4304 Hydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Core Structure: The synthesis begins with the preparation of 4-[3-[4-(4-Fluorophenyl)-1,2,3,6-tetrahydro-1(2H)-pyridinyl]-2-hydroxypropoxy]benzamide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of Ro 8-4304 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the core structure using optimized reaction conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Conversion to Hydrochloride Salt: The purified compound is then converted to its hydrochloride salt form and further purified to achieve the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions
Ro 8-4304 Hydrochloride primarily undergoes:
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens and nitrating agents, typically under acidic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the aromatic ring would yield halogenated derivatives of Ro 8-4304 Hydrochloride .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ifenprodil: Another NR2B-selective NMDA receptor antagonist.
Eliprodil: Similar in structure and function to Ro 8-4304 Hydrochloride.
Traxoprodil: A potent and selective NR2B antagonist.
Uniqueness
Ro 8-4304 Hydrochloride is unique due to its high selectivity for the NR2B subunit and its non-competitive, voltage-independent antagonistic properties. This makes it particularly useful in research settings where precise modulation of NMDA receptor activity is required .
Propriétés
IUPAC Name |
4-[3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3.ClH/c22-18-5-1-15(2-6-18)16-9-11-24(12-10-16)13-19(25)14-27-20-7-3-17(4-8-20)21(23)26;/h1-9,19,25H,10-14H2,(H2,23,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOXWHKUQOFFJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CC(COC3=CC=C(C=C3)C(=O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017637 | |
| Record name | 4-[3-[4-(4-Fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312991-77-7 | |
| Record name | 4-[3-[4-(4-Fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E,5E)-1-methyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B1679409.png)

![6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one](/img/structure/B1679411.png)








![[4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-7-yl)methanone](/img/structure/B1679429.png)

